molecular formula C7H7N5O2S B2846891 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide CAS No. 313481-55-9

4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide

Cat. No.: B2846891
CAS No.: 313481-55-9
M. Wt: 225.23
InChI Key: NUCIGEAEJHYEGD-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide is a heterocyclic compound featuring a sulfonamide group at the para position of a benzene ring and a tetrazole moiety at the meta position (relative to the sulfonamide). Its molecular formula is C₇H₇N₅O₂S (molecular weight: 225.23 g/mol) . The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, confers metabolic stability and hydrogen-bonding capacity, making it a pharmacologically relevant scaffold. The sulfonamide group enhances solubility and bioavailability, common in bioactive molecules targeting enzymes like carbonic anhydrases or kinases .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(tetrazol-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2S/c8-15(13,14)7-3-1-6(2-4-7)12-5-9-10-11-12/h1-5H,(H2,8,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCIGEAEJHYEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide revolves around two primary challenges: (1) introducing the sulfonamide group at the 1-position of the benzene ring and (2) regioselectively attaching the tetrazole moiety at the 4-position. Three overarching strategies dominate the literature:

Sequential Functionalization of Benzene Derivatives

This approach involves stepwise modifications of a pre-functionalized benzene ring. A common pathway begins with sulfonation followed by tetrazole cyclization. For example, nitration of benzene sulfonic acid yields 4-nitrobenzene-1-sulfonic acid, which is subsequently reduced to 4-aminobenzene-1-sulfonic acid. The amine group is then converted to a nitrile via a Sandmeyer reaction, enabling a Huisgen cycloaddition with sodium azide to form the tetrazole ring.

Key Reaction Conditions :

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C.
  • Reduction : SnCl₂/HCl or catalytic hydrogenation.
  • Cycloaddition : NaN₃, DMF, 100°C, 12–24 hours.

Nucleophilic Aromatic Substitution

Direct substitution of a halogen or nitro group at the 4-position of benzene-1-sulfonamide with a pre-formed tetrazole anion is another viable route. For instance, 4-chlorobenzene-1-sulfonamide reacts with 1H-tetrazol-1-ide (generated from 1H-tetrazole and a strong base like NaH) in dimethylformamide (DMF) at 120°C.

Challenges :

  • Low reactivity of aryl chlorides necessitates electron-withdrawing groups (e.g., sulfonamide) to activate the ring.
  • Competing side reactions, such as hydrolysis of the sulfonamide, require anhydrous conditions.

Multi-Component One-Pot Synthesis

Recent advances highlight one-pot methodologies combining sulfonation, tetrazole formation, and purification. A representative protocol involves reacting 4-aminobenzonitrile with chlorosulfonic acid to form 4-cyanobenzene-1-sulfonyl chloride, followed by in situ treatment with ammonia and sodium azide.

Advantages :

  • Reduced purification steps.
  • Higher overall yields (reported up to 68%).

Detailed Methodologies and Experimental Outcomes

Huisgen Cycloaddition Route

Synthesis of 4-Cyanobenzene-1-Sulfonamide
  • Sulfonation : Benzene is sulfonated using fuming H₂SO₄ at 150°C to yield benzene-1-sulfonic acid.
  • Nitration : Introducing a nitro group at the 4-position via mixed acid (HNO₃/H₂SO₄) at 0°C.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
  • Cyanidation : The amine is diazotized (NaNO₂/HCl) and reacted with CuCN to form 4-cyanobenzene-1-sulfonamide.
Tetrazole Formation

The nitrile undergoes a [2+3] cycloaddition with sodium azide in refluxing DMF (100°C, 24 hours). The reaction is catalyzed by ammonium chloride to enhance regioselectivity toward the 1H-tetrazol-1-yl isomer.

Yield : 62–72% after column chromatography (SiO₂, ethyl acetate/hexane).
Purity : >95% (HPLC).

Direct Substitution Approach

Preparation of 4-Fluorobenzene-1-Sulfonamide

Fluorination of benzene-1-sulfonic acid using SF₄ at 200°C yields 4-fluorobenzene-1-sulfonyl fluoride, which is aminated with NH₃(aq) to form 4-fluorobenzene-1-sulfonamide.

Tetrazole Coupling

The fluoride is displaced by 1H-tetrazol-1-ide (generated from 1H-tetrazole and K₂CO₃) in DMSO at 130°C for 48 hours.

Yield : 55–60%.
Limitations : Requires excess tetrazole (3 eq.) and prolonged reaction times.

Comparative Analysis of Methods

Method Key Steps Yield Purity Advantages Challenges
Huisgen Cycloaddition Nitration → Reduction → Cycloaddition 62–72% >95% High regioselectivity Multi-step, time-intensive
Direct Substitution Fluorination → Nucleophilic Substitution 55–60% 90–93% Fewer steps Low yield, harsh conditions
One-Pot Synthesis Sulfonation → Cyanidation → Cycloaddition 68% 94% Streamlined process Requires specialized equipment

Mechanistic Insights and Optimization

Regioselectivity in Tetrazole Formation

The Huisgen cycloaddition favors the 1H-tetrazol-1-yl isomer due to electronic stabilization from the sulfonamide group. Computational studies indicate that the sulfonamide’s electron-withdrawing nature polarizes the nitrile, directing azide attack to the para position.

Solvent and Catalyst Effects

  • DMF vs. DMSO : DMF enhances cycloaddition rates due to its high polarity and ability to stabilize transition states.
  • Ammonium Chloride : Lowers activation energy by protonating intermediates, increasing reaction efficiency.

Industrial-Scale Considerations

Continuous Flow Reactors

Adoption of flow chemistry reduces reaction times (from 24 hours to 2 hours) and improves safety by minimizing exposure to azides.

Green Chemistry Approaches

  • Solvent Recycling : DMF recovery via distillation reduces waste.
  • Catalyst Reuse : Immobilized Pd catalysts in hydrogenation steps lower costs.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation and Reduction: The tetrazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and amines, which can react with the sulfonamide group under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the tetrazole ring.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the tetrazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidation states of the tetrazole ring.

Scientific Research Applications

Chemical Properties and Structure

The compound features a tetrazole ring and a sulfonamide functional group , which contribute to its reactivity and biological activity. The molecular formula is C7H8N4O2SC_7H_8N_4O_2S, indicating a combination of aromatic and heterocyclic characteristics. The tetrazole moiety is particularly significant for its bioisosteric properties, often mimicking carboxylic acids and amides in biological systems, enhancing potential applications in drug design.

Medicinal Chemistry Applications

Antimicrobial Activity : Compounds containing tetrazole rings are known for their antimicrobial properties. Research indicates that 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide exhibits activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. This makes it a candidate for further development in treating resistant bacterial infections.

Anti-inflammatory Properties : The sulfonamide group is associated with anti-inflammatory effects. Studies have shown that sulfonamide derivatives can inhibit specific enzymes involved in inflammatory pathways, suggesting that this compound may possess similar activity.

Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties. Tetrazole-containing compounds are often explored for their ability to interfere with cancer cell proliferation and survival mechanisms. Ongoing research aims to elucidate the specific mechanisms through which this compound exerts its effects on cancer cells .

Organic Synthesis Applications

Synthetic Versatility : this compound serves as a versatile intermediate in organic synthesis. Its electrophilic nature allows it to act as a sulfonylating agent for the introduction of sulfonyl groups into various organic molecules. This property is valuable in the synthesis of more complex compounds used in pharmaceuticals and agrochemicals.

Reactivity with Nucleophiles : The sulfonyl chloride functional group attached to the benzene ring enhances the compound's reactivity towards nucleophiles. This characteristic is exploited in various synthetic pathways to create diverse chemical entities .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against MRSA showed promising results. The compound demonstrated significant inhibition of bacterial growth compared to standard antibiotics. Further investigations are needed to optimize its formulation for clinical use.

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized a series of derivatives based on this compound to evaluate their biological activities. Some derivatives exhibited enhanced antimicrobial properties and lower cytotoxicity against human cells, indicating their potential as safer therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide

  • Structural Difference : Tetrazole at the meta position relative to sulfonamide.
  • Molecular Formula : C₇H₇N₅O₂S (identical to the parent compound).
  • Key Data: Lower solubility in polar solvents compared to the para-substituted analog due to reduced symmetry .

4-[(1H-1,2,4-triazol-1-yl)methyl]benzene-1-sulfonamide

  • Structural Difference : Triazole (three nitrogen atoms) replaces tetrazole, with a methylene spacer.
  • Molecular Formula : C₉H₁₀N₄O₂S.
  • Key Data :
    • Enhanced hydrolytic stability compared to tetrazole derivatives due to reduced ring strain .
    • Used in kinase inhibition studies but exhibits lower binding affinity to carbonic anhydrase isoforms than tetrazole analogs .

4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide

  • Structural Difference : Thiadiazole replaces tetrazole; methoxy group added.
  • Molecular Formula : C₉H₉N₃O₃S₂.
  • Key Data: Solubility: Slightly soluble in DMSO and methanol, unlike the parent compound’s moderate aqueous solubility . Demonstrated antimicrobial activity (MIC = 8 µg/mL against S. aureus), outperforming some tetrazole derivatives in antibacterial assays .

Pharmacological Derivatives

4-[5-(Benzylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]-N-(3,4-dimethylphenyl)benzamide

  • Structural Difference : Benzamide and benzylsulfanyl substituents added.
  • Molecular Formula : C₂₃H₂₀N₆O₂S.
  • Key Data: Used in high-throughput screening for kinase inhibitors; IC₅₀ values in the nanomolar range for specific tyrosine kinases . Lower metabolic clearance in hepatic microsomes compared to simpler tetrazole-sulfonamides, attributed to steric shielding .

4-Hydrazinyl-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

  • Structural Difference : Hydrazine and methyl-tetrazole substituents.
  • Molecular Formula : C₈H₁₀N₈O₂S.
  • Key Data :
    • Exhibits dual inhibition of carbonic anhydrase IX (Ki = 12 nM) and histone deacetylases (HDAC6 Ki = 8 nM) .
    • Higher cytotoxicity in cancer cell lines (e.g., HeLa, IC₅₀ = 1.2 µM) compared to the parent compound .

Biological Activity

4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a benzene ring substituted with a sulfonamide group and a tetrazole moiety. Its molecular formula is C7H7N5O2SC_7H_7N_5O_2S, with a molecular weight of approximately 245.23 g/mol. The presence of the sulfonamide group is significant for its biological activity as it can interact with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-(1H-1,2,3,4-tetrazol-1-yl)benzene with a sulfonyl chloride in an appropriate solvent under controlled conditions. The general reaction scheme can be represented as follows:

4 1H 1 2 3 4 tetrazol 1 yl benzene+SO2Cl4 1H 1 2 3 4 tetrazol 1 yl benzene 1 sulfonamide+HCl\text{4 1H 1 2 3 4 tetrazol 1 yl benzene}+\text{SO}_2\text{Cl}\rightarrow \text{4 1H 1 2 3 4 tetrazol 1 yl benzene 1 sulfonamide}+\text{HCl}

Antimicrobial Activity

Research indicates that compounds containing the tetrazole ring often exhibit significant antimicrobial properties. For instance, derivatives of 4-(1H-1,2,3,4-tetrazol-1-yl)benzene have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The sulfonamide moiety is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis.

Anticancer Properties

Several studies have reported the anticancer potential of sulfonamide derivatives. For example, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. A notable study demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin .

The mechanism through which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in metabolic pathways. The sulfonamide group acts as a competitive inhibitor for enzymes such as dihydropteroate synthase in bacteria . Additionally, the tetrazole ring may enhance the compound's ability to form hydrogen bonds with target proteins.

Study on Antileishmanial Activity

A series of studies have focused on the antileishmanial activity of related compounds. In one investigation comparing various benzenesulfonamides against Leishmania spp., certain derivatives showed promising results with IC50 values in the low micromolar range . Such findings suggest that modifications to the tetrazole or sulfonamide groups can enhance biological activity.

Evaluation of Cardiovascular Effects

Another study assessed the effects of benzenesulfonamides on perfusion pressure using an isolated rat heart model. Results indicated that specific derivatives could significantly lower coronary resistance and perfusion pressure compared to controls . This suggests potential therapeutic applications in cardiovascular diseases.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)
4-(1H-Pyrazol-1-yl)benzenesulfonamideAntileishmanial0.070 - 0.072
4-(2-Aminoethyl)benzenesulfonamideCardiovascular effectsNot specified
4-(6-amino-3-methyl-thiazole)-benzenesulfonamideAnticonvulsantNot specified

Q & A

Q. What are the standard synthetic routes for 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling a tetrazole precursor with a sulfonamide-functionalized benzene ring. A general approach includes:

  • Step 1: Reacting 4-aminobenzenesulfonamide with sodium nitrite under acidic conditions to form a diazonium salt.
  • Step 2: Introducing a tetrazole moiety via copper-catalyzed cycloaddition or nucleophilic substitution .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol to achieve >95% purity. Monitor reaction progress via TLC (GF254 plates) .

Key Considerations:

  • Optimize pH and temperature to avoid side products (e.g., over-substitution or ring-opening).
  • Use anhydrous solvents (e.g., DMF or dichloromethane) to prevent hydrolysis .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths and angles (e.g., C–S bond: ~1.76 Å, tetrazole ring planarity). Requires high-quality crystals grown via slow evaporation in ethanol/water .
  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 5.6 ppm (NH2 of sulfonamide).
    • ¹³C NMR: Sulfonamide carbonyl at ~165 ppm, tetrazole carbons at 140–150 ppm .
  • FT-IR: Confirm sulfonamide (-SO2NH2) via stretches at 1320 cm⁻¹ (asymmetric SO2) and 1150 cm⁻¹ (symmetric SO2) .

Q. How do structural modifications to the tetrazole or sulfonamide groups affect biological activity?

Methodological Answer:

  • Substitution Analysis:
    • Tetrazole Ring: Replace with triazole (e.g., ) to assess changes in hydrogen-bonding capacity. Triazoles show reduced acidity (pKa ~7 vs. tetrazole’s ~4.5), altering receptor binding .
    • Sulfonamide Group: Fluorination (e.g., 2,3,5,6-tetrafluoro substitution in ) enhances metabolic stability but may reduce solubility .
  • Biological Assays: Test against enzyme targets (e.g., carbonic anhydrase) via fluorescence quenching or SPR. Compare IC50 values of derivatives .

Data Contradictions:

  • Fluorinated analogs () show higher thermal stability but lower aqueous solubility than non-fluorinated derivatives .

Q. What computational strategies predict the compound’s photophysical or pharmacokinetic properties?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311G++(d,p) level to predict electronic transitions (e.g., HOMO-LUMO gap ~4.1 eV) .
  • Molecular Dynamics (MD): Simulate solvation in water/ethanol mixtures to estimate logP (predicted ~1.8) and membrane permeability .
  • ADMET Prediction: Use SwissADME or ADMETLab to model bioavailability (%ABS >70%) and cytochrome P450 interactions .

Case Study:

  • highlights coupling computational design with experimental validation (e.g., fluorescence quantum yield ~0.45) for maleimide derivatives, a framework applicable to tetrazole-sulfonamides .

Q. How do solvent polarity and reaction conditions influence regioselectivity in derivative synthesis?

Methodological Answer:

  • Solvatochromic Studies: Monitor UV-Vis shifts (e.g., λmax 320 nm in ethanol vs. 335 nm in DMSO) to correlate solvent polarity with electronic transitions .
  • Reaction Optimization:
    • Microwave-Assisted Synthesis: Reduces reaction time from 12 h to 30 min (e.g., uses 150 W irradiation for triazole derivatives) .
    • pH Control: Maintain pH 6–7 during coupling to avoid protonation of the tetrazole nitrogen, which hampers nucleophilic attack .

Q. What are the challenges in reconciling crystallographic data with spectroscopic results for this compound?

Methodological Answer:

  • Discrepancy Sources:
    • Dynamic vs. Static Structure: SCXRD shows static conformations, while NMR may average signals (e.g., sulfonamide NH2 rotation).
    • Polymorphism: Different crystal forms (e.g., monoclinic vs. orthorhombic) yield varying melting points and solubility profiles .
  • Resolution Strategy:
    • Cross-validate using PXRD (COF-1/COF-5 in ) and solid-state NMR .

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